Benzothiazepine analog 7
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Overview
Description
Benzothiazepine analog 7 is a member of the benzothiazepine family, which consists of heterocyclic compounds containing a benzene ring fused with a thiazepine ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown promise in various therapeutic applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 7 typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the benzothiazepine ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-120°C .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrobenzothiazepines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-60°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Halogenated reagents, nucleophiles; reaction temperature: 50-100°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzothiazepines.
Substitution: Various substituted benzothiazepines depending on the nucleophile used.
Scientific Research Applications
Benzothiazepine analog 7 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, neurodegenerative disorders, and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Benzothiazepine analog 7 exerts its effects primarily by interacting with calcium channels in the cell membrane. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells. This action leads to the relaxation of smooth muscle cells in blood vessels, resulting in vasodilation and reduced blood pressure. Additionally, it has been shown to modulate other molecular targets, including certain enzymes and receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Diltiazem: A well-known calcium channel blocker used to treat hypertension and angina.
Clentiazem: Another calcium channel blocker with similar therapeutic applications.
Siratiazem: A benzothiazepine derivative with cardiovascular effects.
Uniqueness: Benzothiazepine analog 7 stands out due to its unique substitution pattern on the benzothiazepine ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable candidate for further drug development and research .
Properties
Molecular Formula |
C24H24N2O3 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[6-(4-methylphenyl)pyrrolo[2,1-d][1,5]benzoxazepin-7-yl] N,N-diethylcarbamate |
InChI |
InChI=1S/C24H24N2O3/c1-4-25(5-2)24(27)29-23-20-10-8-16-26(20)19-9-6-7-11-21(19)28-22(23)18-14-12-17(3)13-15-18/h6-16H,4-5H2,1-3H3 |
InChI Key |
DUPMTWWDEZKFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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